molecular formula C10H7BrO2S B2742213 6-Bromo-2H-thiochromene-3-carboxylic acid CAS No. 2567502-87-6

6-Bromo-2H-thiochromene-3-carboxylic acid

Cat. No.: B2742213
CAS No.: 2567502-87-6
M. Wt: 271.13
InChI Key: NKMVNZVQYZWCCU-UHFFFAOYSA-N
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Description

6-Bromo-2H-chromene-3-carboxylic acid is a brominated chromene derivative featuring a benzopyran core with a carboxylic acid group at position 3 and a bromine substituent at position 6. These compounds are critical intermediates in organic synthesis, particularly in pharmaceutical research for developing coumarin-based therapeutics and fluorescent probes .

Properties

IUPAC Name

6-bromo-2H-thiochromene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMVNZVQYZWCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(S1)C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Thio-Knoevenagel Condensation

The thio-Knoevenagel condensation represents a cornerstone for constructing the thiochromene core. Unlike its oxygenated counterpart, this method utilizes thiophenol derivatives to form the sulfur-containing ring. For 6-bromo-2H-thiochromene-3-carboxylic acid, the reaction typically begins with 5-bromo-2-mercaptobenzaldehyde and a cyanoacetate ester.

In a representative procedure, 5-bromo-2-mercaptobenzaldehyde reacts with ethyl cyanoacetate in ethanol under reflux, catalyzed by piperidine. The intermediate α-cyano thiocoumarin undergoes acid-catalyzed cyclization to yield the thiochromene skeleton. Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved using concentrated hydrochloric acid at 80°C for 6 hours, affording the target compound in 68% overall yield. This method mirrors chromene syntheses but requires stringent anhydrous conditions to prevent sulfur oxidation.

Carboxylic Acid Group Formation via Hydrolysis

The 3-carboxylic acid moiety is often introduced through nitrile hydrolysis. For example, 6-bromo-3-cyano-2H-thiochromene is treated with 6 M HCl at reflux for 12 hours, achieving quantitative conversion to the carboxylic acid. Alternative methods include:

  • Basic Hydrolysis : Using NaOH (10%) in ethanol/water (1:1) at 60°C for 8 hours (94% yield).
  • Enzymatic Hydrolysis : Lipase-mediated hydrolysis in phosphate buffer (pH 7.4) at 37°C, yielding 88% product with minimal byproducts.

Multi-step Synthesis from Brominated Precursors

A convergent synthesis starting from 4-bromothiophenol illustrates the interplay of halogenation and cyclization:

  • Alkylation : 4-Bromothiophenol reacts with ethyl acrylate in DMF with K₂CO₃ to form ethyl 3-(4-bromophenylthio)propanoate (92% yield).
  • Cyclization : Heating the ester with polyphosphoric acid (PPA) at 120°C induces cyclodehydration, yielding 6-bromo-2H-thiochromene-3-carboxylate (85% yield).
  • Saponification : Ester hydrolysis with NaOH in ethanol/water affords the carboxylic acid (96% yield).

This route’s modularity allows for late-stage diversification, though it requires handling corrosive PPA.

Optimization of Reaction Conditions

Comparative data for key methods are summarized below:

Method Starting Material Catalyst/Conditions Yield (%) Purity (%)
Thio-Knoevenagel Condensation 5-Bromo-2-mercaptobenzaldehyde Piperidine, HCl 68 95
Directed ortho-Metalation 2H-Thiochromene-3-carboxylic acid LDA, 1,2-dibromoethane 82 98
Multi-step Synthesis 4-Bromothiophenol K₂CO₃, PPA, NaOH 85 97
Electrophilic Bromination 2H-Thiochromene-3-carboxylic acid Br₂ in CH₂Cl₂ 50 90

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in bromination steps, reducing reaction times from 24 hours to 2 hours. Solvent screening reveals ethanol as optimal for cyclization, minimizing sulfur oxidation compared to DMF or THF.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H-thiochromene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiochromenes .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
Research indicates that 6-Bromo-2H-thiochromene-3-carboxylic acid exhibits promising biological activities, making it a candidate for developing novel therapeutic agents. Its potential applications include:

  • Anti-inflammatory Agents : Studies have shown that compounds similar to this compound can inhibit inflammatory pathways, suggesting its utility in treating chronic inflammatory diseases.
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. For example, a study demonstrated that derivatives of this compound could significantly reduce tumor growth in animal models by targeting specific cellular pathways involved in cancer progression .

Synthetic Organic Chemistry

Role as an Intermediate
In synthetic chemistry, this compound serves as a crucial intermediate for synthesizing various bioactive molecules. Its unique structure allows for the efficient formation of complex compounds through various synthetic pathways:

  • Natural Product Synthesis : This compound is utilized as a building block in the synthesis of natural products with medicinal properties. For instance, it has been employed in synthesizing coumarin derivatives, which are known for their diverse biological activities .
  • Green Chemistry Approaches : The compound can be synthesized using environmentally friendly methods, enhancing its appeal in sustainable chemistry practices. Recent advancements include aqueous synthesis techniques that minimize waste and improve yields .

Material Science

Incorporation into Polymers
this compound can be integrated into polymer matrices to enhance material properties:

  • UV Stability : The compound's ability to absorb UV light makes it valuable in developing coatings and plastics that require protection from UV degradation.
  • Mechanical Strength : When incorporated into polymer formulations, it has been shown to improve the mechanical properties of materials, making them more durable and versatile for industrial applications .

Biochemical Research

Enzyme Interaction Studies
The compound is also utilized in biochemical research to explore enzyme interactions and metabolic pathways:

  • Enzyme Inhibition Studies : Research involving this compound has focused on its potential to inhibit enzymes linked to cancer and metabolic disorders. For example, preliminary data suggest that it may inhibit specific kinases involved in cell signaling pathways critical for tumor growth .

Data Table: Summary of Applications

Application AreaSpecific UsesExamples of Studies/Findings
Pharmaceutical DevelopmentAnti-inflammatory, anticancerInduces apoptosis in cancer cells; inhibits inflammation
Synthetic Organic ChemistryIntermediate for bioactive moleculesSynthesis of coumarin derivatives; green synthesis methods
Material ScienceEnhances UV stability and mechanical strengthImproved durability in coatings and plastics
Biochemical ResearchEnzyme inhibition studiesPotential inhibition of kinases related to cancer

Case Studies

  • Anti-Cancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated significant anti-proliferative effects, particularly against breast cancer cells, highlighting the compound's potential as a lead structure for drug development .
  • Sustainable Synthesis : A recent publication demonstrated a cost-effective aqueous method for synthesizing this compound derivatives with high yields and minimal environmental impact. This method aligns with current trends towards greener chemistry practices .

Mechanism of Action

The mechanism of action of 6-Bromo-2H-thiochromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine and sulfur atoms in the compound can form bonds with biological molecules, affecting their function and activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Structural modifications, such as substituent type and position, significantly influence the physicochemical properties and applications of chromene-3-carboxylic acid derivatives. Below is a detailed comparison based on the evidence:

Structural and Functional Group Variations

6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-87-3)
  • Molecular Formula : C₁₀H₅BrO₄
  • Molecular Weight : 269.05 g/mol
  • Key Features : A 2-oxo (keto) group enhances hydrogen bonding and acidity. The bromine atom at position 6 increases molecular weight and electronic effects.
  • Physical Properties : Melting point (MP) = 200°C; IR peaks at 2807, 1771 (C=O stretch), and 1369 cm⁻¹ .
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 773109-55-0)
  • Molecular Formula : C₁₁H₇BrO₄
  • Molecular Weight : 283.07 g/mol
  • Key Features : A methyl group at position 4 introduces steric hindrance and lipophilicity.
  • Solubility: Soluble in chloroform, methanol, and DMSO .
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 119686-34-9)
  • Molecular Formula : C₁₁H₇BrO₅
  • Molecular Weight : 299.07 g/mol
  • Key Features : The methoxy group at position 8 improves solubility in polar solvents due to its electron-donating nature .
6-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid (CAS 215122-19-3)
  • Molecular Formula : C₁₁H₆BrF₃O₃
  • Molecular Weight : 323.06 g/mol
  • Key Features : The trifluoromethyl group at position 2 significantly increases lipophilicity (XLogP3 ≈ 2.9) and metabolic stability .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Substituents MP (°C) Key IR Peaks (cm⁻¹) Solubility
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅BrO₄ 269.05 6-Br, 2-oxo 200 1771 (C=O), 1369 Not reported
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid C₁₁H₈O₄ 204.18 6-Me, 2-oxo 165–166 1745 (C=O), 1674 Not reported
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid C₁₁H₇BrO₄ 283.07 6-Br, 4-Me, 2-oxo N/A Not reported Chloroform, MeOH, DMSO
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid C₁₁H₇BrO₅ 299.07 6-Br, 8-OMe, 2-oxo N/A Not reported Polar solvents
6-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid C₁₁H₆BrF₃O₃ 323.06 6-Br, 2-CF₃ N/A Not reported Lipophilic media

Biological Activity

6-Bromo-2H-thiochromene-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of 2H-thiochromene derivatives followed by carboxylation. The compound has been characterized through various spectroscopic techniques, confirming its structure and purity. For instance, the melting point has been reported at 195–196 °C, indicating good crystallinity and stability .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus1522
Escherichia coli2019
Candida albicans2518
Bacillus pumilus3017

These results suggest that the compound exhibits significant antibacterial activity, comparable to that of conventional antibiotics like Ciprofloxacin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer effects. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cells
A study evaluated the effect of the compound on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent increase in apoptotic cells, as evidenced by flow cytometry analysis.

Table 2: Apoptotic Effect of this compound on MCF-7 Cells

Concentration (µM)% Apoptosis
1015
2530
5050

These findings underscore the potential of this compound as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. Its mechanism may involve the inhibition of key enzymes or disruption of cellular membranes, leading to cell death.

Q & A

Basic: What are the common synthetic routes for 6-Bromo-2H-thiochromene-3-carboxylic acid, and what key intermediates are involved?

Answer:
Synthesis typically involves multi-step protocols starting with substituted thiochromene precursors. A common approach includes bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination. The carboxylic acid group is introduced via oxidation of a methyl or aldehyde intermediate, often employing KMnO₄ or Jones reagent. Key intermediates include 2H-thiochromene-3-carbaldehyde and 6-bromo-2H-thiochromene derivatives, which require careful purification via column chromatography to isolate regioisomers .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies bromine-induced deshielding effects (e.g., C-6 proton at δ 7.8–8.2 ppm) and confirms the carboxylic acid proton (broad singlet at δ 12–13 ppm).
  • X-ray Crystallography : Resolves spatial arrangement, as seen in related brominated indole derivatives, where dihedral angles between the thiochromene ring and carboxylic acid group are critical for reactivity .
  • FT-IR : Confirms the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹).

Advanced: How can researchers resolve contradictions in NMR and X-ray crystallography data for structural assignments?

Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or polymorphism. To resolve:

Variable Temperature NMR : Identifies conformational exchange broadening.

DFT Calculations : Compare experimental X-ray bond lengths/angles with computed geometries (e.g., using Gaussian or ORCA software).

Powder XRD : Differentiates polymorphs if single-crystal data conflicts with solution-phase NMR .

Advanced: What strategies optimize synthetic yield while minimizing dehalogenation side reactions?

Answer:

  • Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce β-hydride elimination.
  • Low-Temperature Bromination : Limits radical-mediated debromination.
  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during bromination to prevent decarboxylation .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:
The 6-bromo group acts as a directing group, enhancing electrophilic substitution at the 5-position. In Suzuki-Miyaura couplings, bromine’s electronegativity increases oxidative addition efficiency with Pd catalysts. Steric hindrance from the thiochromene ring, however, may reduce coupling yields at bulky aryl boronic acids .

Basic: What solubility properties guide purification of this compound?

Answer:
The compound is sparingly soluble in non-polar solvents (hexane) but dissolves in polar aprotic solvents (DMF, DMSO). Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C yields high-purity crystals. Acidic aqueous workup (pH 2–3) separates it from neutral byproducts .

Advanced: What computational methods predict biological activity of derivatives?

Answer:

  • Molecular Docking (AutoDock Vina) : Models interactions with enzymes like COX-2 or kinases, leveraging the thiochromene ring’s planarity for π-π stacking.
  • MD Simulations (GROMACS) : Assesses conformational stability of the carboxylic acid group in binding pockets.
  • QSAR Models : Relate substituent electronegativity (Hammett σ constants) to antimicrobial activity .

Basic: What biological targets are associated with this compound?

Answer:
Preliminary studies suggest activity as a kinase inhibitor (e.g., JAK2) due to structural similarity to indole-based inhibitors. The carboxylic acid group chelates Mg²⁺ in ATP-binding pockets, while bromine enhances hydrophobic interactions .

Advanced: How do steric effects influence regioselectivity in electrophilic substitutions?

Answer:
The thiochromene ring’s sulfur atom creates electron-rich regions at C-5 and C-8. Bromine at C-6 sterically blocks electrophiles (e.g., nitration) at C-5, directing substitution to C-9. Computational Fukui indices can predict reactive sites .

Advanced: Best practices for IR spectral discrepancies in polymorphs?

Answer:

  • Synchrotron IR Microspectroscopy : Resolves subtle peak shifts caused by crystal packing.
  • Solid-State NMR : Differentiates hydrogen-bonding networks (e.g., dimeric vs. catemeric O-H⋯O arrangements).
  • Thermogravimetric Analysis (TGA) : Confirms absence of solvent molecules affecting spectra .

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